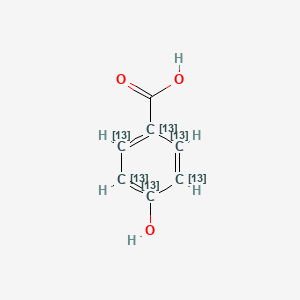

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid

Vue d'ensemble

Description

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is a stable isotope-labeled compound, specifically a derivative of 4-hydroxybenzoic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Mécanisme D'action

Target of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, can inhibit both gram-positive and gram-negative bacteria .

Mode of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, has antimicrobial properties .

Biochemical Pathways

For instance, it is a substrate for 4-hydroxybenzoic acid hydro-lyase (PobA), protocatechuic acid decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA) .

Pharmacokinetics

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is slightly soluble in dmso and methanol .

Action Environment

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is stable at -20°c and has a melting point of 214-216°C .

Analyse Biochimique

Biochemical Properties

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-Hydroxybenzoic acid to produce protocatechuic acid. This interaction is crucial for understanding the metabolic fate of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the glycolysis process and the oxidative pentose phosphate pathway, leading to changes in cellular energy production and redox balance. Additionally, this compound can impact ion uptake, photosynthesis, and water transpiration in plant cells, demonstrating its broad range of cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to 4-hydroxybenzoate hydroxylase, facilitating the hydroxylation reaction. This binding interaction is essential for the conversion of this compound to protocatechuic acid. Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C, but its stability can be affected by factors such as pH and temperature. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase and protocatechuate 3,4-dioxygenase, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid typically involves the introduction of carbon-13 labeled carbon atoms into the benzene ring of 4-hydroxybenzoic acid. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process requires stringent quality control to maintain the isotopic purity and ensure the consistency of the product. The production methods are designed to be efficient and cost-effective, catering to the high demand in research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of this compound. These products are valuable in further research and industrial applications .

Applications De Recherche Scientifique

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of high-precision materials and in quality control processes .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is unique due to its complete carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

4-Hydroxybenzoic Acid: The non-labeled version, commonly used in various applications but lacks the isotopic labeling for detailed studies.

Salicylic Acid: Another hydroxybenzoic acid derivative, used extensively in pharmaceuticals but with different functional properties.

Benzoic Acid: A simpler aromatic carboxylic acid, used in food preservation and other applications .

Activité Biologique

4-Hydroxybenzoic acid (4-HBA), including its isotopically labeled variant 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 acid, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties and mechanisms of action of 4-HBA, focusing on its antioxidant, antimicrobial, estrogenic, and potential therapeutic roles.

Chemical Structure and Properties

4-Hydroxybenzoic acid is a benzoic acid derivative with a hydroxyl group at the para position. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracking biological pathways.

Antioxidant Activity

4-HBA is recognized for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

Research indicates that 4-HBA exhibits antimicrobial activity against various bacteria and fungi. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibits growth effectively.

- Escherichia coli : Demonstrates significant antibacterial activity .

Estrogenic Activity

4-HBA displays estrogenic activity both in vitro and in vivo. It has been implicated in the modulation of estrogen receptors, potentially influencing hormonal balance . This property raises considerations regarding its use in food and cosmetic products containing parabens.

Hypoglycemic Effects

Studies suggest that 4-HBA may have insulin-like effects that contribute to hypoglycemic activity. In diabetic rat models, it has been shown to lower plasma glucose levels by enhancing peripheral glucose consumption .

Nematicidal Activity

4-HBA exhibits nematicidal properties against the second-stage juveniles of Meloidogyne incognita, causing paralysis and mortality in nematodes .

The biological effects of 4-HBA are mediated through various biochemical pathways:

- Enzymatic Reactions : It serves as a substrate for several enzymes involved in metabolic processes, including hydroxylation and conjugation reactions .

- Receptor Modulation : Its interaction with estrogen receptors suggests a mechanism for its hormonal effects .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of various phenolic compounds, 4-HBA was found to significantly reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of 4-HBA against common pathogens. The results showed that 4-HBA inhibited the growth of Staphylococcus aureus at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural preservative in food products .

Data Tables

Propriétés

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745665 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-29-5 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.